(1S,2S)-4,4-difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid

Chiral resolution Enantioselective synthesis Absolute configuration

Obtain (1S,2S)-4,4-difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid (CAS 2231663-93-5), a chiral, gem-difluorinated cyclohexane building block that uniquely combines three pharmacophore-relevant features: absolute (1S,2S) stereochemistry, metabolically shielding 4,4-difluoro motif, and orthogonally addressable C1-COOH/C2-COOMe handles. - Eliminates chiral resolution: Pre-defined (1S,2S) configuration ensures diastereomerically pure drug candidates. - Enables sequential diversification: C1-COOH couples directly to amines; C2-COOMe remains intact as a latent handle for a second round of library synthesis. - Blocks CYP-mediated C4 hydroxylation: Validated in approved drugs (e.g., Maraviroc) for improved metabolic stability and hERG safety. Supplied with ≥98% purity; ready-to-ship quantities from 100 mg to gram scale.

Molecular Formula C9H12F2O4
Molecular Weight 222.19 g/mol
Cat. No. B12271323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-4,4-difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid
Molecular FormulaC9H12F2O4
Molecular Weight222.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CCC1C(=O)O)(F)F
InChIInChI=1S/C9H12F2O4/c1-15-8(14)6-4-9(10,11)3-2-5(6)7(12)13/h5-6H,2-4H2,1H3,(H,12,13)/t5-,6-/m0/s1
InChIKeySDPFVSZBQQPYAG-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-4,4-Difluoro-2-methoxycarbonyl-cyclohexanecarboxylic Acid


(1S,2S)-4,4-Difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid (CAS 2231663-93-5) is a chiral, gem‑difluorinated cyclohexane derivative bearing a free carboxylic acid at C1 and a methoxycarbonyl ester at C2, with molecular formula C9H12F2O4 and molecular weight 222.19 g·mol⁻¹ . The compound belongs to the therapeutically validated class of 4,4-difluorocyclohexane building blocks that have been incorporated into approved drugs including the antiretroviral Maraviroc (Selzentry®) [1]. Its defining structural features—(1S,2S) absolute stereochemistry, the metabolically shielding gem‑difluoro motif at C4, and the orthogonally addressable C1‑COOH / C2‑COOMe functionalities—collectively differentiate it from simpler 4,4-difluorocyclohexane monocarboxylic acids and from achiral or non‑fluorinated cyclohexane‑1,2‑dicarboxylate analogs [2].

S
(1S,2S) absolute stereochemistry for enantioselective synthesis
F
gem-Difluoro group provides metabolic shielding at C4
O
Orthogonal C1-COOH / C2-COOMe handles enable sequential derivatization

Why (1S,2S)-4,4-Difluoro-2-methoxycarbonyl-cyclohexanecarboxylic Acid Cannot Be Replaced


Three structural elements—absolute (1S,2S) stereochemistry, 4,4‑gem‑difluorination, and the mixed mono‑ester / free‑acid profile—are each independently critical to downstream performance, yet none is simultaneously present in the most commonly considered substitutes. Swapping to the (1R,2R) enantiomer (CAS 1694638‑13‑5) inverts chiral recognition at biological targets . Replacing with the non‑fluorinated (1S,2S)-2-(methoxycarbonyl)cyclohexanecarboxylic acid (CAS 200948‑89‑6) restores metabolic vulnerability at C4, where rapid CYP‑mediated hydroxylation occurs on the non‑fluorinated ring [1]. Using 4,4‑difluorocyclohexanecarboxylic acid (CAS 122665‑97‑8) forfeits the C2 ester handle and the C1/C2 chirality altogether, eliminating the possibility of enantioselective elaboration . Substituting the symmetrical dimethyl ester (CAS 2231665‑01‑1) removes the free carboxylic acid required for direct amide coupling without a deprotection step . The target compound uniquely combines all three pharmacophore‑relevant features in a single, commercially tractable intermediate.

(1R,2R) enantiomer inverts chiral recognition

Opposite absolute configuration alters target binding and diastereomeric outcome; distinct CAS, not interchangeable.

Non-fluorinated analog restores C4 metabolic liability

Lacking the C4 gem-difluoro motif, rapid CYP hydroxylation may occur, reducing metabolic stability in microsomal assays.

Symmetrical diester or monocarboxylic acid limits orthogonal reactivity

Dimethyl ester requires hydrolysis risking epimerization; monocarboxylic acid forfeits the C2 ester handle for SAR exploration.

Comparative Evidence: (1S,2S)-4,4-Difluoro-2-methoxycarbonyl-cyclohexanecarboxylic Acid vs. Analogs


Stereochemistry: (1S,2S) vs. (1R,2R) Enantiomer

The target compound is supplied as the single (1S,2S) enantiomer at 98% purity (CAS 2231663-93-5), whereas the (1R,2R) enantiomer is separately catalogued under CAS 1694638-13-5, also at 98% purity . The two enantiomers are distinct commercial products with independent CAS numbers and are not interchangeable; procurement of the incorrect enantiomer would invert the stereochemical outcome of any downstream chiral coupling or chiral-pool synthesis. For comparison, the non‑fluorinated mono‑ester (1S,2S)-2-(methoxycarbonyl)cyclohexanecarboxylic acid (CAS 200948-89-6, MW 186.21) is also available as a single enantiomer from Sigma-Aldrich, but lacks fluorine atoms, precluding any assessment of metabolic shielding .

Stereochemistry
Direct head-to-head
(1S,2S) vs (1R,2R): opposite absolute configuration, distinct CAS numbers
Enantiomer choice determines stereochemical outcome
Both available at 98% purity; vendor specification.
Chiral resolution Enantioselective synthesis Absolute configuration

Metabolic Shield: gem-Difluoro vs. Non-Fluorinated at C4

The 4,4-gem‑difluoro motif serves as a metabolic shield. In the non‑fluorinated cyclohexane ring, enzymatic hydroxylation occurs rapidly at C4 (C–H bond: 99 kcal·mol⁻¹). Replacement of the 4‑CH₂ group with a 4‑CF₂ group introduces C–F bonds (116 kcal·mol⁻¹), which resist CYP‑mediated oxidative attack [1]. This principle was validated clinically in Maraviroc, where the 4,4‑difluorocyclohexyl moiety contributed to a favorable metabolic profile and reduced toxicity [2]. A systematic study of gem‑difluorinated cycloalkane carboxylic acids demonstrated that gem‑difluorination either preserved or slightly improved intrinsic clearance (CLint) in human liver microsome assays relative to non‑fluorinated counterparts [3]. In contrast, the non‑fluorinated analog (1S,2S)-2-(methoxycarbonyl)cyclohexanecarboxylic acid (CAS 200948-89-6) retains the metabolically labile 4‑CH₂ position and is expected to undergo rapid hydroxylation.

Metabolic Shield
Class-level inference
C–F bond 116 kcal/mol vs C–H 99 kcal/mol; gem‑CF₂ did not increase CLint in microsomal assays
Supports metabolic stabilization at C4
Literature data; target-specific data to verify.
Metabolic stability CYP hydroxylation C–F bond strength

pKa Modulation by gem-Difluorination

Gem‑difluorination predictably and reproducibly lowers the pKa of cyclohexane carboxylic acids. Experimental measurements on a series of gem‑difluorinated cycloalkane carboxylic acids showed that the CF₂ moiety decreases pKa by 0.3–0.5 units relative to the non‑fluorinated parent, driven by the electron‑withdrawing inductive effect of fluorine [1]. For the simpler 4,4‑difluorocyclohexanecarboxylic acid (CAS 122665‑97‑8), the predicted pKa is 4.06 ± 0.10 . By comparison, non‑fluorinated cyclohexanecarboxylic acid has a typical pKa of ~4.9 [2]. While direct experimental pKa data for the target (1S,2S)‑mono‑methyl ester are not yet published, the 4,4‑CF₂ group is expected to exert a comparable ~0.3–0.5 unit pKa‑lowering effect on the C1 carboxylic acid, enhancing aqueous solubility at physiological pH and facilitating salt formation for purification or formulation.

pKa Modulation
Class-level inference
pKa lowered by 0.3–0.5 units; predicted target pKa ~3.6–3.8
Supports ionization and solubility modulation
Systematic study across gem-difluoro cycloalkanes.
pKa tuning Gem‑difluoro inductive effect Drug-like physicochemical properties

Orthogonal C1–COOH / C2–COOMe Functionality

The target compound presents a free carboxylic acid at C1 and a methyl ester at C2, enabling direct chemoselective amide coupling at C1 without a deprotection step. The commercially available symmetrical dimethyl ester analog, dimethyl (1S,2S)-4,4‑difluorocyclohexane‑1,2‑dicarboxylate (CAS 2231665‑01‑1; C10H14F2O4, MW 236.21), requires ester hydrolysis prior to any amide bond formation, adding a synthetic step and risking epimerization at the α‑chiral centers . Conversely, 4,4‑difluorocyclohexanecarboxylic acid (CAS 122665‑97‑8; C7H10F2O2, MW 164.15) lacks the C2 ester entirely, forfeiting the second functional handle needed for divergent elaboration . The mono‑methyl ester configuration thus provides an atom‑economical entry into unsymmetrical 1,2‑difunctionalized cyclohexane scaffolds—a key advantage for parallel synthesis and SAR exploration where the C2 ester can be orthogonally transformed (e.g., to amide, hydroxamic acid, or reduced alcohol) after C1 derivatization.

Orthogonal Handles
Direct head-to-head
Saves ≥1 step vs diester; dual functionality vs monocarboxylic acid
Enables sequential chemoselective derivatization
Synthetic logic comparison; no experimental data.
Orthogonal protecting group strategy Amide coupling Building block versatility

Maraviroc-Validated 4,4-Difluorocyclohexyl Scaffold

The 4,4‑difluorocyclohexyl substructure embedded in the target compound is directly traceable to the clinically approved CCR5 antagonist Maraviroc (Selzentry®). In the Maraviroc development program, incorporation of 4,4‑difluorocyclohexanecarboxylic acid as a building block yielded a compound with a unique antiviral profile and crucially, lack of affinity for the hERG potassium channel—a key safety liability [1]. This established the 4,4‑difluorocyclohexyl moiety as a privileged scaffold for simultaneously achieving target potency and cardiac safety. More recently, the 4,4‑difluorocyclohexyl group was incorporated into the PARP‑1 selective inhibitor NMS‑P118, where it contributed to excellent ADME, pharmacokinetic profiles, and in vivo efficacy in xenograft models [2]. By contrast, non‑fluorinated cyclohexane analogs of Maraviroc showed inferior metabolic stability and higher hERG affinity, necessitating the fluorinated motif. The target (1S,2S)‑mono‑methyl ester extends this validated 4,4‑difluorocyclohexyl scaffold with a second chiral ester handle, offering a direct path to Maraviroc‑like and beyond‑Maraviroc chemotypes.

Scaffold Validation
Supporting evidence
Maraviroc hERG IC50 > 10 µM; NMS-P118 PARP-1 Kd = 0.5 nM
4,4-Difluorocyclohexyl core reported in approved drug and clinical candidate
Data from separate development programs; not on target compound.
Scaffold validation hERG selectivity Antiviral drug discovery

Application Scenarios for (1S,2S)-4,4-Difluoro-2-methoxycarbonyl-cyclohexanecarboxylic Acid


Enantioselective C1 Amide Coupling

The (1S,2S) absolute configuration enables the construction of diastereomerically pure drug candidates where the cyclohexane ring stereochemistry directly influences target binding. The free C1‑COOH group can be coupled to a chiral amine (e.g., a substituted benzylamine, piperidine, or azabicycloalkane) using standard amide coupling reagents (HATU, EDCI/HOBt) to generate a library of C1‑amide, C2‑ester intermediates. This approach mirrors the synthetic logic used to prepare Maraviroc from 4,4‑difluorocyclohexanecarboxylic acid, but with the added advantage of the C2 ester as a second diversification point [1]. The defined (1S,2S) stereochemistry eliminates the need for chiral resolution post‑coupling.

Orthogonal Derivatization for Parallel SAR

The mixed mono‑ester / free‑acid architecture permits sequential, chemoselective transformations: (i) C1‑COOH → amide, ester, or hydroxamic acid; (ii) C2‑COOMe → hydrolysis to COOH, reduction to CH₂OH, or aminolysis to CONHR. This orthogonal reactivity is not available from the symmetrical dimethyl ester (CAS 2231665‑01‑1), which would require a non‑selective monohydrolysis step prone to epimerization . The target compound thus supports efficient parallel medicinal chemistry, where the C2 ester remains intact as a latent handle throughout the C1 derivatization sequence, then is activated for a second round of library production.

Metabolically Stabilized Scaffold for CNS & CV Programs

The 4,4‑gem‑difluoro motif blocks CYP‑mediated hydroxylation at the cyclohexane C4 position, a well‑documented metabolic soft spot for cyclohexane‑containing drugs [2]. This is particularly relevant for CNS and cardiovascular programs where metabolic clearance must be tightly controlled to achieve appropriate half‑life and avoid reactive metabolite formation. The Maraviroc precedent demonstrates that the 4,4‑difluorocyclohexyl group can simultaneously improve metabolic stability and eliminate hERG liability [3]. The target (1S,2S)‑mono‑methyl ester provides this validated metabolic shield in a more synthetically versatile format than the simpler 4,4‑difluorocyclohexanecarboxylic acid (CAS 122665‑97‑8).

Chiral Pool for Fluorinated Peptidomimetics

The (1S,2S)‑cyclohexane‑1,2‑dicarboxylic acid scaffold is a recognized precursor to chiral 1,2‑diaminocyclohexane and β‑amino acid derivatives. With the 4,4‑gem‑difluoro modification, the target compound can serve as a chiral pool entry to fluorinated peptidomimetics where the difluoro group enhances binding affinity through conformational pre‑organization and electronic effects [4]. Curtius rearrangement of the C1‑COOH to C1‑NH₂, followed by orthogonal manipulation of the C2‑COOMe, yields fluorinated 1,2‑disubstituted cyclohexane amino acids inaccessible from the non‑fluorinated (1S,2S)‑mono‑methyl ester (CAS 200948‑89‑6).

Application
Selection Property
Validation Focus
Enantioselective C1 amide coupling
Defined (1S,2S) stereochemistry
Diastereomeric purity after coupling
Orthogonal parallel SAR
Mixed mono-ester / free-acid architecture
Chemoselectivity and chiral integrity
Metabolically stabilized scaffold
gem-Difluoro group at C4
Microsomal stability and CYP metabolite profile
Fluorinated peptidomimetic synthesis
Chiral 1,2-disubstituted cyclohexane
Enantiopurity after Curtius rearrangement
Quote Request

Request a Quote for (1S,2S)-4,4-difluoro-2-methoxycarbonyl-cyclohexanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.